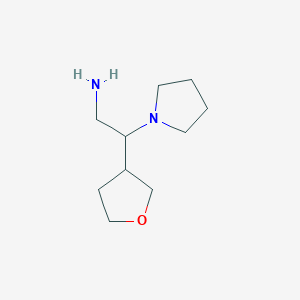

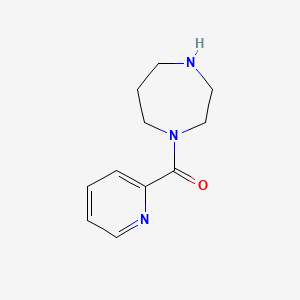

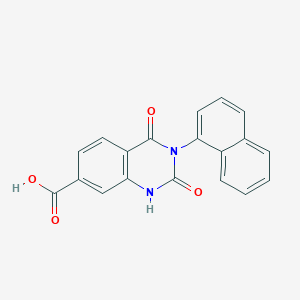

![molecular formula C14H16BrNO3 B6142711 1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid CAS No. 953720-42-8](/img/structure/B6142711.png)

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular formula of “this compound” is C11H14BrN .Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 240.14 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has been studied extensively for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, including anti-inflammatory agents, antifungal agents, and other organic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been studied for its potential applications in biochemistry and molecular biology.

Mecanismo De Acción

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid is an organic compound belonging to the class of piperidine carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Its mechanism of action is not fully understood, but it is believed to act as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it is believed to act as a catalyst in some reactions, increasing the rate of reaction and decreasing the amount of energy required for the reaction to occur.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as anti-cancer and anti-tumor activities. It has also been studied for its potential effects on the immune system, and has been shown to have immunomodulatory activities. Additionally, it has been studied for its potential effects on the cardiovascular system, and has been shown to have anti-arrhythmic and anti-ischemic activities.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective reagent for organic synthesis. Additionally, it is a highly versatile compound, and can be used in a variety of reactions. However, it is a highly reactive compound, and must be handled with caution. It is also a highly toxic compound, and must be handled with appropriate safety measures.

Direcciones Futuras

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid has a wide range of potential applications in scientific research, and there are several potential future directions for its use. One potential direction is the development of new pharmaceuticals and pesticides based on its structure. Additionally, it could be used in the development of new biocatalysts and biocatalysis processes. It could also be used in the development of new biomaterials and biodegradable plastics. Additionally, it could be used in the development of new diagnostic and therapeutic approaches for various diseases, such as cancer and cardiovascular disease. Finally, it could be used in the development of new analytical methods for the detection and quantification of various compounds.

Métodos De Síntesis

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid can be synthesized through a variety of methods. The most common method is the reaction of 4-bromophenylacetyl chloride with piperidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and 4-bromophenol as byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetyl chloride with piperazine in the presence of a base, or the reaction of 4-bromophenylacetyl chloride with piperidine-3-carboxylic acid in the presence of a base.

Propiedades

IUPAC Name |

1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c15-12-5-3-10(4-6-12)8-13(17)16-7-1-2-11(9-16)14(18)19/h3-6,11H,1-2,7-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPITVYXHIBXTPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

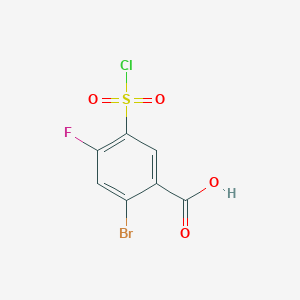

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)

![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)